4-benzyl-3-(4-bromophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one
Description
This compound belongs to the thiazolo[3,4-a]quinazolin-5(4H)-one family, characterized by a fused heterocyclic core with a thioxo group at position 1 and substituents at positions 3 and 2. Its synthesis typically involves cyclization of isothiocyanate intermediates with sulfur and cyanoacetamides or esters . Key structural features include:
Properties
CAS No. |
950456-84-5 |
|---|---|
Molecular Formula |
C23H15BrN2OS2 |
Molecular Weight |
479.41 |
IUPAC Name |
4-benzyl-3-(4-bromophenyl)-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-5-one |
InChI |
InChI=1S/C23H15BrN2OS2/c24-17-12-10-16(11-13-17)20-21-25(14-15-6-2-1-3-7-15)22(27)18-8-4-5-9-19(18)26(21)23(28)29-20/h1-13H,14H2 |
SMILES |
C1=CC=C(C=C1)CN2C3=C(SC(=S)N3C4=CC=CC=C4C2=O)C5=CC=C(C=C5)Br |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-3-(4-bromophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazoloquinazoline Core: This step involves the cyclization of appropriate starting materials, such as 2-aminobenzothiazole and an aldehyde, under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst like aluminum chloride.
Bromination: The bromophenyl group can be introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques like recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is influenced by its structural features:
| Functional Group | Reaction Type | Key Observations |
|---|---|---|
| 1-Thioxo (S=O) | Oxidation/Reduction | May undergo reduction to thiol (-SH) under catalytic hydrogenation or using reagents like sodium borohydride. |
| 4-Benzyl | Substitution | Potential for aliphatic alkylation or oxidation (e.g., to benzaldehyde under strong oxidizing conditions). |
| 4-Bromophenyl | Coupling/Elimination | Bromine may undergo elimination (e.g., E2) or Suzuki coupling to introduce aryl groups. |
| Quinazolinone Core | Ring-Opening | The fused ring system may undergo ring-opening under harsh acidic or basic conditions, though stability varies. |
Cyclization to Form Thiazoloquinazolinone Core
The core structure is synthesized via intramolecular cyclization , as seen in analogous compounds ():
-
Thiourea Intermediate : A thiourea derivative reacts with a carbonyl group (e.g., from a quinazolinone precursor).
-
Condensation : Acid/base catalysis facilitates cyclization, forming the fused thiazoloquinazolinone ring.
Substitution Reactions
-
Aliphatic Alkylation : Benzyl groups are introduced via alkylation of the sulfur atom in the thiazole ring. For example, using alkyl halides in the presence of a base ().
-
Aromatic Substitution : The bromine in the 4-bromophenyl group may undergo nucleophilic aromatic substitution if activated (e.g., in the presence of electron-donating groups).
Elimination Reactions
Ethanol elimination is noted in related compounds ( ), where intermediates lose small molecules (e.g., ethanol) to form conjugated systems. This suggests that similar elimination steps may occur during cyclization or functionalization.
Analytical Data
While specific NMR or IR data for this compound are unavailable in the provided sources, analogous compounds ( ) show:
-
13C NMR : Signals for carbonyl groups (~195 ppm) and methyl groups (~20–35 ppm).
-
Key Functional Group Indicators :
-
Thioxo (S=O) : Absorption bands in IR at ~1050–1250 cm⁻¹.
-
Benzyl Group : Aromatic C-H stretches (~700–900 cm⁻¹) and aliphatic C-H stretches (~2800–3000 cm⁻¹).
-
Challenges and Considerations
-
Regioselectivity : Cyclization steps may require precise control to ensure the correct fusion of rings.
-
Stability : The bromine substituent’s reactivity may necessitate protective groups during subsequent reactions.
-
Purity : Multi-step syntheses often require careful purification (e.g., column chromatography) to isolate the target compound.
Research Gaps
-
Biological Activity : Screening for anticonvulsant or anticancer properties, akin to other thiazoloquinazolinones ( ).
-
Optimization : Developing scalable synthetic routes to improve yields and reduce costs.
-
Functionalization : Expanding reactivity profiles (e.g., cross-coupling reactions at the bromine site).
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of thiazoloquinazolines exhibit significant antimicrobial activity. For instance, compounds similar to 4-benzyl-3-(4-bromophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one have been tested against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa . These studies demonstrate that certain structural modifications enhance antimicrobial efficacy, suggesting a promising avenue for developing new antibiotics from this compound class .
Antifungal Activity
Thiazoloquinazolines have also shown antifungal properties. In particular, compounds derived from the thiazolo[3,4-a]quinazoline scaffold have been tested against Candida albicans , revealing moderate antifungal activity. The structure-activity relationship indicates that the presence of specific substituents can significantly influence the antifungal potency of these compounds .
Anticancer Potential
The anticancer properties of thiazoloquinazolines are another area of active research. Studies have demonstrated that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and modulation of signaling pathways associated with cancer progression. For example, derivatives with specific functional groups have shown enhanced activity against breast and lung cancer cell lines .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various thiazoloquinazoline derivatives against Gram-negative bacteria. The results indicated that derivatives with electron-withdrawing groups exhibited superior activity compared to those with electron-donating groups. This finding underscores the importance of electronic effects in optimizing antimicrobial properties.
Case Study 2: Anticancer Effects
In a recent investigation, a series of thiazoloquinazoline derivatives were tested for their anticancer activity against human lung cancer cells. The results showed that certain compounds induced significant cytotoxicity at low micromolar concentrations, suggesting their potential as lead candidates for further development in cancer therapy.
Mechanism of Action
The mechanism of action of 4-benzyl-3-(4-bromophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the catalytic process. This inhibition can lead to the disruption of critical cellular pathways, resulting in the suppression of cell growth and proliferation. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural Analogs and Their Activities
Key Findings :
- Electron-withdrawing substituents (e.g., bromo, chloro) at the phenyl ring enhance BKCa channel activation, likely due to increased electrophilicity and binding affinity .
- Positional effects : Bromo substitution at the 8-position (compound 12h ) outperforms 7-position (compound 11g ) in BKCa activation, suggesting steric or electronic preferences in channel interaction .
- Antimicrobial vs. Neuromodulatory Activity : Chlorophenyl analogs exhibit broad-spectrum antimicrobial activity, whereas brominated derivatives specialize in ion channel modulation .
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Findings :
- High logP values (>6) indicate strong lipophilicity, favoring membrane permeability and CNS targeting .
- Lower polar surface area (~17.8 Ų) correlates with improved oral bioavailability in brominated derivatives .
- The thioamide tautomer (NHC=S) dominates in solution, as confirmed by DFT-NMR studies, influencing solubility and intermolecular interactions .
Research Implications
- Therapeutic Potential: Brominated thiazoloquinazolinones show promise for urinary incontinence treatment via BKCa channel activation, with compound 12h advancing to preclinical trials .
- Tautomerism Considerations : Computational modeling (e.g., DFT-NMR) is essential to resolve structural ambiguities in thioxo-containing analogs .
- SAR Insights : Substituent optimization at positions 3 and 4 can fine-tune selectivity between antimicrobial and ion channel-modulating activities .
Biological Activity
The compound 4-benzyl-3-(4-bromophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one is a thiazoloquinazolinone derivative that has garnered attention due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 418.3 g/mol. The structure is characterized by the presence of a thiazole ring fused to a quinazolinone moiety, which is known to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have indicated that thiazoloquinazolinone derivatives exhibit significant anticancer properties. For instance, research has shown that similar compounds can inhibit the growth of various cancer cell lines:
These results suggest that the presence of specific substituents on the thiazole and quinazolinone rings can modulate the anticancer activity, potentially offering leads for further drug development.
The anticancer effects are primarily attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation. The mechanism involves:
- Inhibition of Kinases : Compounds similar to this compound have been shown to inhibit various protein kinases involved in cancer progression, such as DYRK1A and GSK-3β .
- Cell Cycle Arrest : Studies indicate that these compounds can cause cell cycle arrest in the G2/M phase, leading to reduced cell division .
Antimicrobial Activity
Apart from anticancer properties, this compound exhibits notable antimicrobial activity against a range of pathogens:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 20 | |
| Candida albicans | 25 |
These findings highlight the potential of this compound as a broad-spectrum antimicrobial agent.
Case Studies
Several case studies have explored the efficacy of thiazoloquinazolinones. For example:
- Study on Anticancer Activity : A study evaluated a series of thiazoloquinazolinones against different cancer cell lines and found that modifications in the benzyl group significantly enhanced their cytotoxicity .
- Antimicrobial Screening : Another study tested various derivatives against clinical isolates of bacteria and fungi, confirming their effectiveness in inhibiting microbial growth .
Q & A
Q. What are the standard synthetic protocols for preparing 4-benzyl-3-(4-bromophenyl)-1-thioxo-thiazoloquinazolinone derivatives?
A three-component condensation reaction is commonly employed, involving methyl-2-isothiocyanatobenzoate, sulfur, and cyanoacetamides or cyanoacetic esters. The reaction proceeds in dimethylformamide (DMF) with triethylamine (TEA) as a catalyst at 50°C for 1 hour . Key steps include:
Q. Table 1: Synthetic Conditions
| Component | Role | Conditions |
|---|---|---|
| Methyl-2-isothiocyanatobenzoate | Electrophilic agent | DMF, TEA catalyst |
| Cyanoacetamide/ester | Nucleophile | 50°C, 1 hour |
| Sulfur | Cyclization agent | Ambient pressure |
Q. How is structural characterization performed for this compound?
Key techniques include:
- ¹H-NMR : The aromatic proton at position 9 appears downfield (10.5–11.5 ppm) due to the thioxo group’s electron-withdrawing effect. The NH proton in position 4 is observed at 11.5–12.5 ppm or in solvent exchange .
- ¹³C-NMR : Confirms the heterocyclic framework and substituents.
- Mass spectrometry : Validates molecular weight and fragmentation patterns.
- Elemental analysis : Ensures purity and stoichiometry .
Q. What methodologies are used to evaluate its antimicrobial activity?
- Agar diffusion assays : Test against Gram-positive/negative bacteria and fungi.
- Minimum Inhibitory Concentration (MIC) : Determines potency via serial dilution.
- Controls : Standard antibiotics (e.g., ampicillin) for comparison.
- Solvent : DMSO is used for solubility, with concentrations ≤1% to avoid cytotoxicity .
Advanced Research Questions
Q. How is X-ray crystallography applied to resolve its crystal structure?
Q. Table 2: Crystallographic Data (Example)
| Parameter | Value | Source |
|---|---|---|
| Space group | P 1 | |
| Bond length (C–S) | 1.68 Å | |
| Dihedral angle | 67.5° (aryl vs. triazole) |
Q. How can computational modeling predict biological activity?
Q. How to resolve contradictions in spectral data (e.g., NMR shifts)?
Q. What role do hydrogen bonds play in its crystal packing?
Q. How can structural modifications enhance its bioactivity?
- Substituent variation : Introduce electron-withdrawing groups (e.g., nitro) at the 4-bromophenyl moiety to improve antimicrobial potency.
- Heterocycle replacement : Replace the thiazolo ring with triazolo to alter pharmacokinetics .
- SAR studies : Test derivatives with varied benzyl groups to optimize logP values for membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
